molecular formula C12H10O5 B2930759 methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate CAS No. 53708-50-2

methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2930759
CAS No.: 53708-50-2
M. Wt: 234.207
InChI Key: CWTIPLWFXBVCSU-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (CAS 53708-50-2) is a high-purity chromone-2-carboxylate derivative supplied for research and development purposes. This compound belongs to the 4H-chromene-4-one (chromone) family, recognized as a privileged scaffold in medicinal chemistry for its diverse pharmacological potential . The structure features a reactive carbonyl group, making it a versatile synthon for the synthesis of more complex molecules via further chemical transformations . Chromone-2-carboxylic acids and their ester derivatives, such as this compound, are valuable building blocks in the development of concise and diversity-oriented libraries. They serve as key intermediates in the search for chromone-based multitarget-directed ligands, particularly in neurodegenerative disease research . The chromone core is associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this methyl ester a valuable starting point for structure-activity relationship (SAR) studies . Researchers utilize this and related compounds to speed up the discovery of new bioactive molecules . This product is strictly for research purposes and is labeled with the requisite "For Research Use Only" designation. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-methoxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-7-3-4-8-9(13)6-11(12(14)16-2)17-10(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTIPLWFXBVCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate typically involves a multi-step process. One common method starts with the reaction of acetophenone with ethyl acetoacetate in the presence of a base to form a chromone ester. This ester is then subjected to methoxylation and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate
  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate
  • 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is a member of the chromone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, owing to its antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a chromone scaffold that is known for its versatility in biological applications. The structure includes a methoxy group and a carboxylate moiety, which contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have shown that this compound possesses inhibitory effects on bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

This compound has demonstrated promising anticancer activity against multiple human cancer cell lines. In cytotoxicity assays, the compound exhibited significant inhibition of cell viability in cancer cells such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) with IC50 values indicating effective potency .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Apoptosis Induction : It has been suggested that the compound can trigger apoptotic pathways, particularly through the activation of caspases, which are essential for programmed cell death .
  • Interaction with Molecular Targets : The compound interacts with various molecular targets, potentially modulating their activity and contributing to its therapeutic effects.

Case Studies and Research Findings

StudyFindings
Evaluated cytotoxic activity against MDA-MB-231, A549, and MIA PaCa-2; showed significant inhibition with IC50 values ranging from 10.7 µM to 7.3 µM.
Investigated antioxidant capacity; demonstrated ability to scavenge free radicals effectively.
Explored antimicrobial properties; effective against several bacterial strains with potential applications in drug development.

Q & A

What are the common synthetic routes for methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate and its derivatives, and what characterization techniques validate their structures?

Basic Research Question
The synthesis of chromene derivatives typically involves cyclocondensation reactions. For example, methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate analogs are synthesized by reacting aldehyde oximes with acyl chlorides in anhydrous dichloromethane under nitrogen, followed by purification via recrystallization (e.g., Et₂O) . Key characterization methods include:

  • 1H/13C NMR spectroscopy : Proton signals for methoxy groups (~δ 3.88 ppm) and aromatic protons (δ 6.49–8.74 ppm) confirm substitution patterns .
  • HRMS : Validates molecular ion peaks (e.g., theoretical m/z 394.1529 vs. observed 394.1533) .
  • X-ray crystallography : Resolves dihedral angles between chromene and substituent rings (e.g., 48.04° for 4-methoxyphenyl derivatives), critical for structural confirmation .

How do solubility and crystallinity impact the purification of this compound?

Basic Research Question
Purification challenges arise from the compound’s limited solubility in polar solvents. Methodological strategies include:

  • Recrystallization : Using Et₂O or hexane/ethyl acetate mixtures (8:2) to isolate pure crystals .
  • Column chromatography : Silica gel with non-polar eluents (e.g., n-hexane/ethyl acetate) separates derivatives based on polarity differences .
  • Crystallinity analysis : Planarity of the chromene ring (RMS deviation: 0.012 Å) and intermolecular interactions (e.g., C–H···O bonds) influence crystal packing and solubility .

How can researchers resolve contradictions in NMR or mass spectrometry data when synthesizing derivatives?

Advanced Research Question
Discrepancies in spectral data often stem from tautomerism or impurities. Methodological approaches include:

  • Variable-temperature NMR : Identifies dynamic tautomeric equilibria (e.g., keto-enol shifts) in derivatives .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., coupling constants (J = 8.9 Hz) differentiate aromatic protons in diethylamino-substituted chromenes .
  • High-resolution mass spectrometry (HRMS) : Distinguishes isotopic patterns (e.g., [M+1]⁺ peaks) from contaminants .

What strategies optimize reaction yield and selectivity in synthesizing this compound?

Advanced Research Question
Yield optimization relies on:

  • Catalyst selection : Triethylamine as a base enhances acyl chloride reactivity in esterification .
  • Solvent effects : Anhydrous dichloromethane minimizes hydrolysis of acid-sensitive intermediates .
  • Temperature control : Refluxing in phosphoryl oxychloride (POCl₃) at 80–100°C accelerates cyclization while avoiding side reactions .

How do structural modifications (e.g., methoxy positioning) influence the pharmacological activity of chromene derivatives?

Advanced Research Question
Structure-activity relationships (SAR) are guided by:

  • Methoxy group placement : 7-Methoxy substitution enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Dihedral angles : A 48.04° angle between chromene and phenyl rings in 4-methoxyphenyl derivatives correlates with anti-inflammatory potency by altering binding pocket interactions .
  • Electron-withdrawing groups : Carboxylate esters at C-2 improve metabolic stability compared to aldehydes .

What computational methods predict the reactivity and supramolecular interactions of this compound?

Advanced Research Question
Computational tools include:

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .
  • Molecular docking : Simulates binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds contributing 12.3% to crystal packing) .

How can researchers address challenges in characterizing tautomeric forms using spectroscopy?

Advanced Research Question
Tautomerism in chromene derivatives is addressed via:

  • Deuterium exchange experiments : Identifies labile protons (e.g., enolic -OH) in D₂O .
  • IR spectroscopy : Detects carbonyl stretching frequencies (e.g., 1630 cm⁻¹ for lactone vs. 1680 cm⁻¹ for keto forms) .
  • Dynamic NMR : Observes signal coalescence at elevated temperatures to confirm tautomeric equilibria .

What are the key considerations for designing derivatives with enhanced fluorescence properties?

Advanced Research Question
Fluorescence optimization involves:

  • Extended conjugation : Introducing electron-donating groups (e.g., diethylamino) at C-7 redshifts emission wavelengths .
  • Rigid chromophores : Planar chromene cores (RMS deviation < 0.02 Å) reduce non-radiative decay, improving quantum yields .
  • Solvatochromism studies : Correlate solvent polarity with emission maxima (e.g., bathochromic shifts in DMSO) .

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